N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinazolinone core is known for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the quinazolinone core.
2-phenylquinazolin-4(3H)-one: This compound has the quinazolinone core but lacks the methoxyphenyl group.
Uniqueness
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to the combination of the methoxyphenyl group and the quinazolinone core. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-21-14-8-5-11-18(21)15-25-22(28)16-27-20-13-7-6-12-19(20)23(26-24(27)29)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZJDFSFDCJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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